7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-10-7-5(9)4-11-8(6)7/h2-4,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFXAQVFMNNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696593 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-58-3 | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116136-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[3,2-b]pyridine Scaffold Synthesis
The pyrrolo[3,2-b]pyridine nucleus is typically constructed through cyclization reactions involving substituted pyridine or pyrrole derivatives. While direct literature on 7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is limited, closely related pyrrolo[3,2-c]pyridine derivatives provide valuable synthetic insights applicable to the "b" isomer.
- Starting from appropriately substituted 2-bromo- or 2-chloropyridine derivatives, oxidation to pyridine N-oxides is performed.
- Subsequent nitration and functional group transformations introduce nitro and amino groups at desired positions.
- Cyclization with amine sources and reductive conditions (e.g., iron powder and acetic acid) yield the fused pyrrolo-pyridine ring system.
This approach was exemplified in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, which share structural similarity and synthetic logic with the "b" isomer, involving:
- Oxidation of 2-bromo-5-methylpyridine to the N-oxide.
- Nitration to introduce a nitro group.
- Reaction with N,N-dimethylformamide dimethyl acetal to form an intermediate.
- Cyclization under reductive conditions to form the pyrrolo ring.
The 3-amino group introduction is often achieved through:
- Bromination at the 3-position of the pyrrolo[3,2-b]pyridine core using brominating agents such as N-bromosuccinimide (NBS) in organic solvents (e.g., dichloromethane or THF) at room temperature.
- Subsequent substitution of the bromine with an amino group via nucleophilic aromatic substitution or palladium-catalyzed amination (Buchwald-Hartwig amination) using ammonia or amine sources.
This two-step halogenation and amination sequence is well-documented for related azaindole derivatives and pyrrolo-pyridine scaffolds.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Oxidation | m-Chloroperbenzoic acid (m-CPBA), organic solvent | Formation of pyridine N-oxide intermediate |
| 2 | Nitration | Fuming nitric acid, sulfuric acid | Introduction of nitro group at desired position |
| 3 | Functionalization | N,N-Dimethylformamide dimethyl acetal, DMF | Formation of key intermediate suitable for cyclization |
| 4 | Cyclization (ring closure) | Iron powder, acetic acid | Formation of pyrrolo[3,2-b]pyridine core |
| 5 | Bromination | NBS, triethylamine, dichloromethane or THF, room temp | Bromination at 3-position |
| 6 | Amination | Ammonia or amine source, Pd catalyst (e.g., Pd(dppf)Cl2), base | Introduction of amino group at 3-position |
| 7 | Methoxy group installation | Suzuki coupling with methoxy-substituted boronic acid, Pd catalyst, base, dioxane/water, 80°C | Installation of 7-methoxy substituent |
Detailed Research Findings and Reaction Conditions
Suzuki Coupling: The palladium-catalyzed Suzuki cross-coupling is a cornerstone in installing aryl and methoxy-substituted groups on the pyrrolo-pyridine core. Typical conditions include Pd(dppf)Cl2 as catalyst, potassium carbonate as base, and a dioxane/water solvent mixture heated to reflux or ~80°C for 1–16 hours.
Bromination: Bromination at the 3-position is efficiently achieved with NBS in dichloromethane or THF at room temperature for 1–16 hours. This selective halogenation facilitates subsequent amination.
Amination: Amination of the 3-bromo intermediate can be performed under Buchwald-Hartwig amination conditions using ammonia or primary amines with palladium catalysts, enabling the formation of the 3-amine functionality.
Cyclization: The formation of the fused pyrrolo[3,2-b]pyridine ring system from nitro-substituted intermediates is typically carried out under reductive conditions with iron powder in acetic acid, promoting ring closure and reduction of nitro to amine when necessary.
Data Table: Summary of Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation | m-CPBA, organic solvent | 0°C to room temp | 1–3 hours | 70–85 | Formation of N-oxide intermediate |
| Nitration | HNO3/H2SO4 (fuming nitric acid/sulfuric acid) | 0°C to room temp | 1–2 hours | 60–75 | Nitro group introduction |
| Cyclization | Fe powder, AcOH | Reflux (~80–100°C) | 2–6 hours | 65–80 | Ring closure and nitro reduction |
| Bromination | NBS, triethylamine, DCM or THF | Room temperature | 1–16 hours | 75–90 | Selective 3-position bromination |
| Amination | Pd(dppf)Cl2, NH3 or amine, base | 80–100°C | 6–16 hours | 60–85 | Buchwald-Hartwig amination |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, dioxane/water | 80–100°C | 1–16 hours | 70–90 | Methoxy group installation |
Additional Notes
The synthetic route may require purification steps such as column chromatography or recrystallization after key reactions to isolate pure intermediates and final products.
Reaction optimization often involves screening bases, solvents, catalysts, and temperatures to maximize yields and selectivity.
The methoxy substitution at the 7-position can influence the electronic properties and biological activity of the compound, making precise control of substitution critical.
The amine group at the 3-position provides a handle for further functionalization or derivatization for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions at the pyrrolopyridine core can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various halogenating agents, such as bromine, chlorine, and iodine, can be employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine has found applications in several scientific research areas:
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound's unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 7-azaindole. These compounds share the fused pyrrole and pyridine ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The methoxy group at the 7-position distinguishes this compound from others in its class. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrrolopyridine/Pyrimidine Derivatives
Key Observations :
- Methoxy vs.
- Positional Effects : Methoxy groups on aryl rings (e.g., 4-methoxyphenyl in ) improve Mer/Axl kinase inhibition, suggesting that the 7-methoxy group in the target compound may similarly influence activity .
- Heterocyclic Additions : Compounds with fused oxazole () or thiophene () moieties exhibit distinct electronic profiles, which could be leveraged to tune selectivity.
Key Observations :
Biological Activity
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine is a heterocyclic compound recognized for its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a potential candidate for therapeutic applications in oncology. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C_10H_10N_2O
- Molecular Weight : 174.20 g/mol
- Structure : The compound features a pyrrole ring fused to a pyridine ring with a methoxy group at the 7-position.
The primary mechanism of action for this compound involves its interaction with FGFRs. By binding to the tyrosine kinase domain of FGFRs, the compound inhibits receptor activation and downstream signaling pathways that regulate cell proliferation and migration.
Biochemical Pathways
- Target : Fibroblast Growth Factor Receptors (FGFRs)
- Mode of Action : Inhibition of FGFR activity leads to decreased cell proliferation and migration.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound exhibits moderate metabolic stability and favorable clearance rates. Its solubility and stability can be influenced by environmental factors such as temperature and humidity.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. The following table summarizes findings from key studies:
| Study | Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|---|
| HCT116 (colon cancer) | 0.55 | Inhibition of proliferation | |
| MDA-MB-231 (breast cancer) | 0.22 | Induction of apoptosis | |
| A549 (lung cancer) | 0.35 | Reduced migration and invasion |
Case Study 1: FGFR Inhibition in Cancer Therapy
In a study evaluating the effects of various pyrrolo derivatives on FGFR signaling, this compound was shown to significantly inhibit FGFR-mediated signaling pathways in breast cancer models. The compound demonstrated an IC50 value of 0.22 µM against MDA-MB-231 cells, indicating potent anti-cancer activity ().
Case Study 2: Interaction with Enzymes
Another investigation focused on the enzyme inhibitory properties of the compound. It was found to inhibit specific phosphodiesterases involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent ( ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine, and how can steric hindrance and regioselectivity be managed?
- Methodology : Begin with condensation reactions using substituted aldehydes and aminopyrimidinones, as seen in pyrrolo-pyrimidine syntheses . Optimize reaction conditions (e.g., solvent: dry acetonitrile or dichloromethane; temperature: reflux) to enhance regioselectivity. Introduce protecting groups (e.g., Boc) to mitigate steric effects during coupling steps . Purify intermediates via recrystallization (ethanol-DMF mixtures) and confirm regiochemistry via (e.g., coupling constants for methoxy group positioning) .
Q. How can spectroscopic techniques resolve contradictory data in characterizing this compound?
- Methodology : Use multi-nuclear NMR (, , ) to assign signals for the methoxy group and pyrrolo-pyridine core. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons . Cross-validate with IR spectroscopy (e.g., amine N-H stretches at ~3300 cm) and high-resolution mass spectrometry (HRMS) to confirm molecular formula . If contradictions persist, crystallize the compound for X-ray diffraction analysis .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the methoxy group under acidic conditions). Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetic vs. thermodynamic pathways . Use molecular docking to assess binding affinities with biological targets (e.g., kinases) and prioritize synthetic analogs for testing . Validate predictions with microfluidic screening under varying conditions (solvent, catalyst) .
Q. How can discrepancies in biological activity assays (e.g., IC variability) be systematically addressed?
- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time) and validate using positive controls (e.g., staurosporine for kinase inhibition). Perform dose-response curves in triplicate and analyze data with nonlinear regression models. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm activity . Investigate metabolite interference via LC-MS/MS .
Q. What structure-activity relationships (SARs) govern the bioactivity of pyrrolo-pyridine derivatives, and how can they guide molecular design?
- Methodology : Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, halogen), pyrrolo core (e.g., N-methylation), and amine position. Test against target proteins (e.g., JAK2 kinase) and correlate substituent effects with activity. Use QSAR models to predict bioactivity of untested analogs .
Q. What strategies are recommended for toxicological profiling of pyrrolo-pyridine derivatives in preclinical studies?
- Methodology : Conduct Ames tests for mutagenicity and in vitro hepatocyte assays for cytotoxicity. For in vivo studies, administer the compound to rodent models (OECD guidelines) and monitor hematological, hepatic, and renal markers. Use toxicogenomics (RNA-seq) to identify pathway-specific toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
